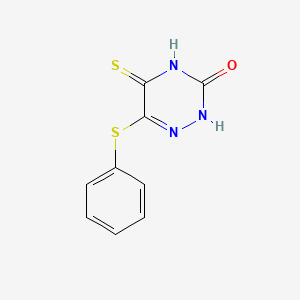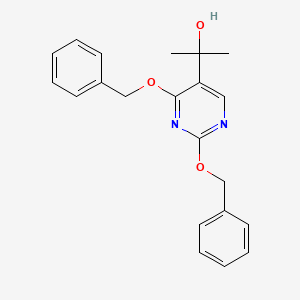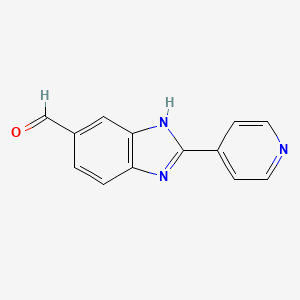
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate is a complex organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-ethylpyrrolidine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The final step involves the addition of fumaric acid to form the fumarate salt, which enhances the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form. The optimization of reaction conditions, including temperature, pressure, and solvent choice, plays a crucial role in maximizing the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility and stability
Mecanismo De Acción
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with similar structural features.
N-Ethyl-2-pyrrolidone (NEP): An industrial chemical used as a solvent and surfactant.
Pyrrolidine-2-one: A versatile scaffold in medicinal chemistry
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-4-methoxy-2-propylpyrimidine-5-carboxamide fumarate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to form stable salts with fumaric acid enhances its solubility and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H30N4O6 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H26N4O2.C4H4O4/c1-4-7-14-17-11-13(16(19-14)22-3)15(21)18-10-12-8-6-9-20(12)5-2;5-3(6)1-2-4(7)8/h11-12H,4-10H2,1-3H3,(H,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
ISHXFWWZQVJOJU-WLHGVMLRSA-N |
SMILES isomérico |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCCC1=NC=C(C(=N1)OC)C(=O)NCC2CCCN2CC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


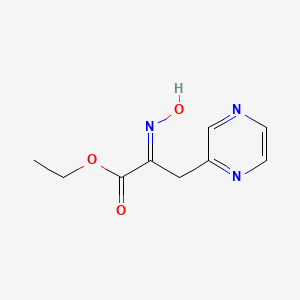
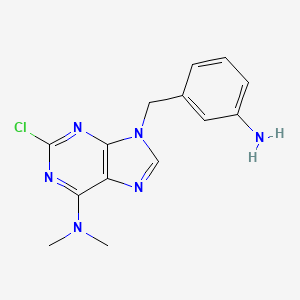
![7-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920976.png)
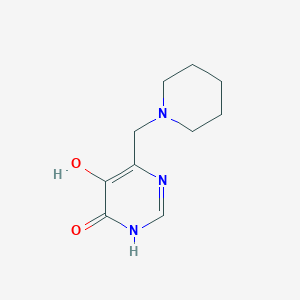
![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
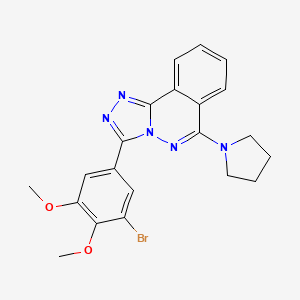
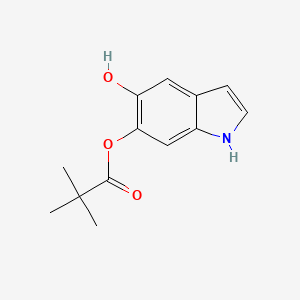
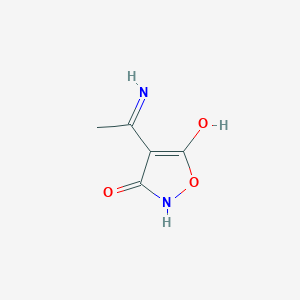
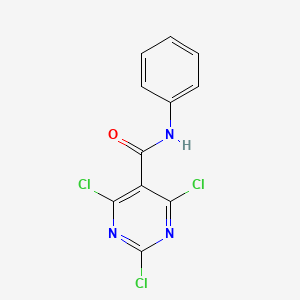
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
